Pranchimgin
Overview
Description
Pranchimgin is a naturally occurring compound isolated from the plant Cachrys odontalgica . It belongs to the class of furocoumarins, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic properties and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pranchimgin can be synthesized through various chemical reactions involving the precursor molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the furocoumarin structure . The reaction typically requires the use of catalysts and controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly Cachrys odontalgica. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound . Advanced techniques such as chromatography are often employed to enhance the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Pranchimgin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce reduced furocoumarins .
Scientific Research Applications
Pranchimgin has a wide range of scientific research applications, including:
Biology: this compound and its derivatives are investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: this compound has shown potential in the treatment of skin disorders and other medical conditions due to its phototoxic and photosensitizing properties.
Industry: this compound is used in the cosmetic industry for its skin-lightening and anti-aging effects.
Mechanism of Action
The mechanism of action of pranchimgin involves its interaction with cellular components, particularly DNA. This compound can intercalate into DNA, leading to the formation of cross-links upon exposure to ultraviolet light. This interaction disrupts DNA replication and transcription, resulting in cell death. The molecular targets of this compound include various enzymes and proteins involved in DNA repair and replication .
Comparison with Similar Compounds
Pranchimgin is unique among furocoumarins due to its specific chemical structure and biological activities. Similar compounds include:
Psoralen: Another furocoumarin with phototoxic properties, used in the treatment of skin disorders.
Imperatorin: A furocoumarin with antimicrobial and anticancer activities.
Bergapten: Known for its photosensitizing effects and use in phototherapy.
This compound stands out due to its distinct chemical structure and the specific biological pathways it targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl 3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCLZBCFLJVBGA-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-79-5 | |
Record name | (-)-Prantschimgin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13209-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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